Cas no 72732-66-2 (N-butylquinoline-8-sulfonamide)

N-Butylquinoline-8-sulfonamide is a sulfonamide derivative featuring a quinoline core substituted with an n-butyl group at the sulfonamide nitrogen. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a versatile intermediate or pharmacophore. The quinoline scaffold provides structural rigidity and electron-rich properties, while the sulfonamide moiety enhances binding affinity and solubility. Its n-butyl chain may influence lipophilicity and bioavailability, making it suitable for applications in drug discovery or material science. The compound’s well-defined structure allows for precise modifications, enabling tailored physicochemical properties for specific research or industrial uses.
N-butylquinoline-8-sulfonamide structure
72732-66-2 structure
Product name:N-butylquinoline-8-sulfonamide
CAS No:72732-66-2
MF:C13H16N2O2S
MW:264.343341827393
CID:5919429
PubChem ID:2068304

N-butylquinoline-8-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-butyl-8-quinolinesulfonamide
    • N-butylquinoline-8-sulfonamide
    • 8-Quinolinesulfonamide, N-butyl-
    • DTXSID001305980
    • VU0142125-2
    • AQ-390/12165893
    • SCHEMBL14313616
    • SR-01000093493-1
    • SR-01000093493
    • EU-0090228
    • 72732-66-2
    • AKOS003835415
    • F1414-0505
    • Inchi: 1S/C13H16N2O2S/c1-2-3-10-15-18(16,17)12-8-4-6-11-7-5-9-14-13(11)12/h4-9,15H,2-3,10H2,1H3
    • InChI Key: UAMNHHMIANZKGC-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2S(NCCCC)(=O)=O)C=CC=1

Computed Properties

  • Exact Mass: 264.09324893g/mol
  • Monoisotopic Mass: 264.09324893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4Ų
  • XLogP3: 2.1

N-butylquinoline-8-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1414-0505-1mg
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1414-0505-5mg
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1414-0505-50mg
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1414-0505-5μmol
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1414-0505-2mg
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1414-0505-40mg
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1414-0505-3mg
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1414-0505-25mg
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1414-0505-100mg
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1414-0505-10μmol
N-butylquinoline-8-sulfonamide
72732-66-2 90%+
10μl
$69.0 2023-05-17

Additional information on N-butylquinoline-8-sulfonamide

N-Butylquinoline-8-sulfonamide (CAS No. 72732-66-2): A Comprehensive Overview

N-Butylquinoline-8-sulfonamide (CAS No. 72732-66-2) is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique chemical structure and properties, has garnered attention for its potential in various research and development activities. In this article, we will delve into the chemical composition, synthesis methods, biological activities, and recent advancements in the study of N-butylquinoline-8-sulfonamide.

The chemical structure of N-butylquinoline-8-sulfonamide consists of a quinoline ring substituted with a sulfonamide group at the 8-position and a butyl group at the nitrogen atom. The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring, providing the molecule with unique electronic and steric properties. The sulfonamide group, known for its biological activity, further enhances the compound's potential in pharmaceutical applications.

The synthesis of N-butylquinoline-8-sulfonamide can be achieved through various methods. One common approach involves the reaction of 8-chlorosulfonylquinoline with n-butylamine. This reaction typically proceeds under mild conditions and yields high purity products. Another method involves the sulfonation of quinoline followed by nucleophilic substitution with n-butylamine. These synthetic routes have been optimized to improve yield and reduce side reactions, making them suitable for large-scale production.

Recent studies have explored the biological activities of N-butylquinoline-8-sulfonamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. Additionally, it has demonstrated anti-proliferative effects on cancer cells, particularly in breast and colon cancer cell lines. These findings suggest that N-butylquinoline-8-sulfonamide may have therapeutic potential in treating inflammatory diseases and certain types of cancer.

The pharmacokinetic properties of N-butylquinoline-8-sulfonamide have also been investigated. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it a promising candidate for drug development. However, further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in clinical settings.

In addition to its therapeutic applications, N-butylquinoline-8-sulfonamide has been studied for its use as a fluorescent probe in cellular imaging. The quinoline moiety provides strong fluorescence properties, while the sulfonamide group enhances water solubility and cellular uptake. This combination makes it an attractive candidate for developing new imaging agents for biomedical applications.

The environmental impact of N-butylquinoline-8-sulfonamide is another area of interest. Research has focused on understanding its biodegradability and potential environmental toxicity. Preliminary studies suggest that it is relatively stable under environmental conditions but does not accumulate significantly in aquatic systems. However, ongoing studies are necessary to fully assess its long-term environmental impact.

In conclusion, N-butylquinoline-8-sulfonamide (CAS No. 72732-66-2) is a multifaceted compound with promising applications in pharmaceuticals, cellular imaging, and environmental science. Its unique chemical structure and biological activities make it an intriguing subject for further research and development. As new studies continue to uncover its potential benefits and limitations, it is likely that this compound will play an increasingly important role in various scientific fields.

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